5-{[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many biologically active compounds . The molecule also has a sulfanyl group attached to an oxoethyl group, which could potentially participate in various chemical reactions.
Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis and evaluation of various pyrimidine derivatives as potential inhibitors of thymidylate synthase, showcasing their potential as antitumor and antibacterial agents. For example, novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized and shown to be potent inhibitors, highlighting their therapeutic potential against specific diseases, including human squamous cell carcinoma cell lines (Gangjee et al., 1996). Additionally, the study on 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones revealed their virus-inhibiting properties, specifically against type 1 human immunodeficiency virus, indicating their significance in antiviral research (Novikov et al., 2004).
Structural and Mechanistic Studies
The structural analysis and derivatization of pyrimidine compounds have provided insights into their chemical behavior and potential applications. Studies on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have elucidated the crystal structures and polymorphic forms of these compounds, contributing to our understanding of their molecular interactions and stability (Glidewell et al., 2003).
Drug Development and Antimicrobial Activity
The exploration of pyrimidine derivatives in drug development, particularly as antimicrobial and antifolate agents, has been a significant area of interest. Potent dual inhibitors of thymidylate synthase and dihydrofolate reductase based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines demonstrate the versatility of these scaffolds in targeting multiple enzymes crucial for the survival of pathogenic organisms (Gangjee et al., 2008).
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S2/c1-5-10-26-23(28)21-18-9-6-14(2)11-20(18)30-22(21)25-24(26)29-13-19(27)17-8-7-15(3)16(4)12-17/h5,7-8,12,14H,1,6,9-11,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIPVXDVZRUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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